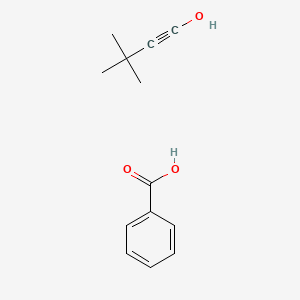
Benzoic acid;3,3-dimethylbut-1-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;3,3-dimethylbut-1-yn-1-ol is a compound that combines the structural features of benzoic acid and 3,3-dimethylbut-1-yn-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 3,3-dimethylbut-1-yn-1-ol is an alkyne with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3,3-dimethylbut-1-yn-1-ol can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid with 3,3-dimethylbut-1-yn-1-ol under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;3,3-dimethylbut-1-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce corresponding alkenes or alkanes .
Scientific Research Applications
Benzoic acid;3,3-dimethylbut-1-yn-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzoic acid;3,3-dimethylbut-1-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the alkyne and hydroxyl groups allows it to form covalent bonds with target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoic acid;3,3-dimethylbut-1-yn-1-ol include:
Benzoic acid: A simple aromatic carboxylic acid.
3,3-Dimethylbut-1-yn-1-ol: An alkyne with a hydroxyl group.
Phenylacetylene: An aromatic alkyne.
Propargyl alcohol: An alkyne with a hydroxyl group
Uniqueness
This compound is unique due to its combination of aromatic, alkyne, and hydroxyl functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
104911-35-5 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
benzoic acid;3,3-dimethylbut-1-yn-1-ol |
InChI |
InChI=1S/C7H6O2.C6H10O/c8-7(9)6-4-2-1-3-5-6;1-6(2,3)4-5-7/h1-5H,(H,8,9);7H,1-3H3 |
InChI Key |
YPLJBGGIXQPFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















